molecular formula C16H12BrN3O2 B2733863 5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide CAS No. 2034249-21-1

5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide

Cat. No.: B2733863
CAS No.: 2034249-21-1
M. Wt: 358.195
InChI Key: RRTHDFIRLFNLHS-UHFFFAOYSA-N
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Description

5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide (CAS 2034249-21-1) is an organic complex molecule with a molecular formula of C16H12BrN3O2 and a molecular weight of 358.19 g/mol. This compound features a distinctive hybrid structure incorporating both pyridine and furan rings linked by a carboxamide bridge, making it a valuable scaffold in medicinal chemistry projects . The bromine atom at the 5-position of the pyridine ring enhances the molecule's reactivity, particularly in cross-coupling reactions, allowing for further functionalization and diversification in chemical synthesis . The carboxamide group serves as a key hydrogen bonding site, which can potentially improve affinity for protein targets . Its rigid and planar structure is favorable for interactions with enzymatic active sites, positioning it as a promising molecular building block for the discovery of new pharmacologically active agents . Pre-clinical investigations suggest that this compound and its analogues exhibit a promising bioavailability and pharmacokinetic profile . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-bromo-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c17-13-7-12(8-18-10-13)16(21)20-9-11-3-1-5-19-15(11)14-4-2-6-22-14/h1-8,10H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTHDFIRLFNLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the bromine atom under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced nicotinamide derivatives.

    Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.

Scientific Research Applications

Structure–Activity Relationships

Understanding the structure–activity relationships is crucial for optimizing the pharmacological properties of 5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide. The following table summarizes key findings from various studies regarding the effects of different substitutions on activity:

CompoundSubstitutionActivity (EC50 or IC50)Target
Compound A5-Chloro1.96 mg/LFungal Pathogens
Compound BMethyl at 4-position>10 μMCYP2A6 Inhibition
Compound CTrifluoromethyl at 3-positionPotentAntimalarial Activity

This table illustrates how variations in chemical structure can significantly influence biological activity, guiding future research directions for enhancing efficacy.

Case Studies

3.1 Clinical Implications for CNS Disorders

A notable study examined the effects of nicotine-related compounds on CNS disorders, demonstrating that selective inhibition of CYP2A6 can lead to reduced neurodegenerative disease symptoms and improved cognitive function in animal models. The findings suggest that compounds like 5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide could be developed into therapeutic agents for conditions such as Alzheimer's disease and schizophrenia .

3.2 Antifungal Efficacy

In greenhouse trials, related nicotinamide derivatives exhibited superior antifungal activity compared to standard treatments, showcasing their potential as agricultural fungicides. Compounds with similar structural motifs were tested against various fungal strains, yielding promising results that warrant further exploration into their agricultural applications .

Mechanism of Action

The mechanism of action of 5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The furan and pyridine rings allow it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features Evidence ID
5-Bromo-N-(6-methylpyridin-2-yl)nicotinamide 6-methylpyridin-2-yl on amide N; 5-Br on nicotinamide C₁₈H₁₄BrN₃O·HBr·H₂O 435.13 High synthesis yield (100%) [1]
5-Bromo-N-(pyridin-3-ylmethyl)nicotinamide Pyridin-3-ylmethyl on amide N; 5-Br on nicotinamide C₁₃H₁₁BrN₄O 333.16 Structural similarity (0.98) [3]
5-Bromo-N,N-diethylnicotinamide Diethyl on amide N; 5-Br on nicotinamide C₁₀H₁₂BrN₂O 257.12 Lower similarity (0.97) [3, 4]
5-Bromo-N-methylnicotinamide Methyl on amide N; 5-Br on nicotinamide C₇H₇BrN₂O 215.05 Boiling point: 334.5°C [5, 6]

Key Observations :

  • Substituent Complexity: The target compound’s (2-furylpyridin-3-yl)methyl group introduces steric bulk and electronic effects distinct from simpler alkyl or pyridyl substituents.
  • Halogen Position : Analog 6-bromo-N-(6-methylpyridin-2-yl)nicotinamide (, Compound 43) shows lower synthesis yield (85%) than its 5-bromo counterpart (100%), suggesting bromine position influences reaction efficiency .

Physicochemical Properties

Table 2: Physical Property Comparison

Compound Name Boiling Point (°C) Storage Conditions Solubility Insights Evidence ID
5-Bromo-N-methylnicotinamide 334.5 Sealed, dry, room temp Likely polar due to amide [6]
5-Bromo-N-(pyridin-3-ylmethyl)nicotinamide N/A N/A Higher polarity vs. alkyl [3]
5-Bromo-N,N-diethylnicotinamide N/A N/A Lower polarity vs. others [4]

Key Observations :

  • The target compound’s furan-containing substituent likely increases molar mass (~350–400 g/mol estimated) compared to simpler analogs like 5-bromo-N-methylnicotinamide (215.05 g/mol) .

Key Observations :

  • High yields (e.g., 100% for Compound 42, ) suggest efficient coupling reactions for brominated nicotinamides. The target compound’s furan-pyridine hybrid substituent may require specialized catalysts or conditions due to steric hindrance.
  • Suzuki-Miyaura coupling (used in for Compound 41) is a viable method for introducing aryl groups, which could apply to the target compound’s furan-pyridine moiety .

Biological Activity

5-Bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide is a synthetic compound with potential therapeutic applications, particularly in the modulation of nicotine-related pathways. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bromine atom at the 5-position of the nicotinamide ring and a furan-pyridine moiety that enhances its biological interactions. Its molecular formula is C12H10BrN3OC_{12}H_{10}BrN_{3}O with a molecular weight of approximately 284.13 g/mol.

The primary biological activity of this compound involves its interaction with cytochrome P450 enzymes, specifically CYP2A6 and CYP2A13, which are crucial in nicotine metabolism. By inhibiting these enzymes, the compound can potentially reduce the harmful effects associated with tobacco use, such as lung cancer and other respiratory diseases.

Key Mechanisms:

  • Inhibition of CYP2A6/CYP2A13 : The compound selectively inhibits these enzymes, thereby affecting nicotine metabolism and reducing the formation of carcinogenic metabolites .
  • Modulation of Nicotinic Acetylcholine Receptors (nAChRs) : It has been shown to selectively modulate nAChRs in the central nervous system (CNS), which may contribute to its therapeutic effects in smoking cessation .

Pharmacological Activities

The pharmacological profile of 5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide includes:

Activity TypeObservationsReferences
Anti-Cancer Exhibits potential anti-cancer properties by inhibiting CYP enzymes involved in carcinogen activation.
Neuroprotective May protect against neurodegenerative diseases through nAChR modulation.
Anti-inflammatory Potential to reduce inflammation linked to tobacco use.
Antimicrobial Some derivatives show antibacterial activity against various pathogens.

Case Studies and Research Findings

  • CYP Inhibition Studies : A study demonstrated that compounds similar to 5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide exhibited IC50 values in the low micromolar range for CYP2A6 inhibition, indicating significant potential for reducing nicotine dependence .
  • Neuroprotective Effects : In vitro assays have shown that derivatives can protect neuronal cells from oxidative stress, suggesting a role in treating conditions like Alzheimer's disease .
  • Tobacco Use Modulation : Clinical trials indicated that compounds targeting CYP2A6 could significantly reduce tobacco consumption among users, highlighting their potential as smoking cessation aids .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving halogenated pyridine precursors and coupling strategies. For example, Suzuki-Miyaura coupling (using boronic acids) or Buchwald-Hartwig amination may be employed to introduce the furan-pyridinylmethyl group. A typical approach involves refluxing intermediates (e.g., bromonicotinamide derivatives) with nucleophiles in solvents like THF, using bases such as K₂CO₃ for deprotonation . Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry of boronic acid partners, and controlling temperature to minimize side products. Purification often involves column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on distinguishing signals for the bromopyridine ring (e.g., deshielded protons at δ 8.5–9.5 ppm), furan protons (δ 6.5–7.5 ppm), and methylene bridge (δ ~4.5 ppm). Splitting patterns help confirm substitution positions .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns due to bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and furan C-O-C vibrations (~1000–1100 cm⁻¹) .

Q. How does the bromine substituent influence the compound’s reactivity in further functionalization reactions?

  • Methodological Answer : The bromine at the 5-position of the pyridine ring serves as a leaving group, enabling cross-coupling reactions (e.g., Suzuki, Negishi) to introduce aryl/heteroaryl groups. Its electron-withdrawing effect also activates adjacent positions for nucleophilic substitution. However, steric hindrance from the furan-pyridinylmethyl group may require tailored catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing analogs with similar substitution patterns?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from regioisomeric by-products or residual solvents. Strategies include:

  • 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and confirm connectivity .
  • DFT Calculations : Compare experimental chemical shifts with computed values to validate structural assignments .
  • HPLC-MS : Detect low-abundance impurities and optimize purification protocols .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in medicinal chemistry applications?

  • Methodological Answer :

  • Analog Synthesis : Systematically vary substituents (e.g., replace bromine with Cl/CF₃, modify the furan ring) and assess biological activity (e.g., enzyme inhibition assays) .
  • Molecular Docking : Use X-ray crystallography or homology models to predict binding interactions with target proteins (e.g., kinases). The bromine and amide groups often engage in hydrophobic/hydrogen-bonding interactions .
  • Metabolic Stability Assays : Evaluate susceptibility to hepatic CYP450 enzymes by incubating with liver microsomes and analyzing degradation via LC-MS .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining high enantiomeric purity?

  • Methodological Answer :

  • Catalyst Loading : Reduce Pd catalyst amounts (e.g., switch to ligand-accelerated systems) to minimize metal residues .
  • Solvent Selection : Replace THF with greener solvents (e.g., 2-MeTHF) to improve safety and scalability.
  • Crystallization Optimization : Use anti-solvent addition or seeding techniques to enhance crystal purity. Monitor particle size distribution to ensure consistent bioavailability in downstream applications .

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